4-Iodo-1H-indazole-3-carboxylic acid

Description

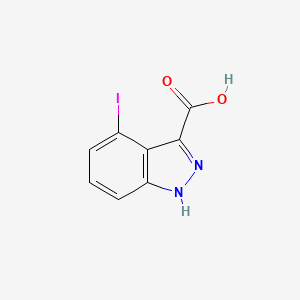

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXXIOOVFOGOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646281 | |

| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-74-1 | |

| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of 4 Iodo 1h Indazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 3-position of the indazole ring is a key site for synthetic elaboration. Its reactivity is primarily centered around nucleophilic acyl substitution, esterification, amidation, reduction, and decarboxylation, offering multiple avenues for structural diversification. vanderbilt.eduuomustansiriyah.edu.iqlibretexts.org

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, proceeding through an addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com In the case of 4-iodo-1H-indazole-3-carboxylic acid, the carboxylic acid can be converted to more reactive acyl derivatives, such as acid chlorides, to facilitate substitution. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding acid chloride. libretexts.org This highly reactive intermediate can then readily react with various nucleophiles. uomustansiriyah.edu.iq

The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequently, this intermediate collapses, expelling a leaving group to regenerate the carbonyl double bond and yield the substituted product. vanderbilt.edulibretexts.org The reactivity of the acyl derivative is related to the stability of the leaving group; more reactive derivatives have better leaving groups. vanderbilt.edu

The formation of amides and esters represents a significant class of transformations for this compound, widely employed in the synthesis of biologically active compounds.

Esterification: Direct esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org For example, reacting 1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields 1H-indazole-3-carboxylic acid methyl ester. jocpr.com This reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to drive off the water formed from the initial acid-base reaction between the acidic carboxylic acid and the basic amine. libretexts.org A more common and milder approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with an amine. vanderbilt.edulibretexts.org Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. jocpr.com

A study on the synthesis of 1H-indazole-3-carboxylic acid esters and amides utilized palladium-catalyzed carbonylation of 3-iodoindazoles in the presence of methanol or amines, yielding the desired products in moderate to good yields. thieme-connect.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the initial formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

Decarboxylation: While decarboxylation of aromatic carboxylic acids typically requires harsh conditions, certain palladium-catalyzed reactions involving indole-3-carboxylic acids have been shown to proceed with concomitant decarboxylation. nih.gov For instance, the Pd(II)-catalyzed C-H arylation of 1H-indole-3-carboxylic acid with aryl iodides resulted in decarboxylative C2-arylation products. nih.gov This suggests that under specific catalytic conditions, similar decarboxylative pathways might be accessible for this compound, leading to functionalization at the C-3 position.

Reactions Involving the C-4 Iodo Substituent

The iodine atom at the C-4 position serves as a versatile handle for introducing a wide array of substituents onto the indazole core, primarily through transition metal-catalyzed cross-coupling reactions. chim.it

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-4 iodo substituent of this compound is an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. The C-4 iodo group of the indazole can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic systems at this position. researchgate.netmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate (B84403). researchgate.netcommonorganicchemistry.com A study on the C-3 functionalization of 1H-indazole demonstrated the effectiveness of Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The C-4 iodo group can be coupled with a variety of terminal alkynes to install alkynyl moieties at the 4-position of the indazole ring. nih.govnih.gov These reactions are often performed under mild conditions. wikipedia.orgyoutube.com Sequential Sonogashira and Suzuki cross-coupling reactions have been successfully applied to 5-bromo-3-iodo-indoles and indazoles, highlighting the potential for selective, stepwise functionalization. thieme-connect.de

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-4 iodo group can participate in Heck reactions with various alkenes to introduce vinyl groups at the 4-position. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst like palladium acetate (B1210297) and a base such as triethylamine (B128534). wikipedia.orglibretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-indazole-3-carboxylic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1H-indazole-3-carboxylic acid |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-1H-indazole-3-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. taylorfrancis.comlibretexts.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgnih.gov

In the case of this compound, the indazole ring itself is electron-rich, and the carboxylic acid group is only moderately deactivating. Therefore, the ring is not sufficiently activated for classical SNAr reactions under standard conditions. taylorfrancis.comjuniperpublishers.com The mechanism of SNAr involves the formation of a negatively charged Meisenheimer intermediate, which is destabilized in electron-rich systems. libretexts.orgnih.gov Consequently, direct displacement of the C-4 iodo group by common nucleophiles via an SNAr pathway is generally not a feasible transformation for this compound without further activation of the aromatic ring. nih.govnumberanalytics.com

Modifications to the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms (N-1 and N-2) in the indazole ring presents a significant challenge and opportunity in the synthesis of derivatives of this compound. Functionalization at these positions can dramatically alter the molecule's biological and chemical properties. However, controlling the regioselectivity of these modifications is a critical aspect of synthetic design, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups onto the indazole nitrogen atoms is a common strategy for creating diverse molecular libraries. The regiochemical outcome of these reactions—substitution at N-1 versus N-2—is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. nih.govbeilstein-journals.org

N-Alkylation: The N-alkylation of the indazole scaffold can be notoriously difficult to control, often yielding a mixture of N-1 and N-2 isomers. nih.gov However, systematic studies have identified conditions that strongly favor one regioisomer over the other. For indazoles with a C-3 carboxyl or related group, N-1 alkylation is often preferred. Research has shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity. d-nb.infonih.gov For instance, the alkylation of C-3 carboxymethyl indazoles under these conditions resulted in greater than 99% N-1 regioselectivity. nih.gov This high selectivity is crucial for the synthesis of specific, well-defined derivatives of this compound.

The choice of alkylating agent and the substitution pattern on the indazole ring also play a significant role. beilstein-journals.org While primary alkyl halides are common reagents, a reductive amination approach has been developed as a highly selective and robust method for synthesizing N-1 alkyl indazoles. researchgate.net This procedure demonstrates broad scope and maintains high N-1 selectivity across various indazole substrates and alkyl aldehydes. researchgate.net Conversely, the presence of electron-withdrawing groups at the C-7 position, such as nitro or carboxylate, can steer the alkylation towards the N-2 position with high selectivity (≥96%). nih.gov

Interactive Table: N-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Base / Solvent | Regioselectivity (N-1:N-2) | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl indazole | Alkyl bromide | NaH / THF | >99% N-1 | nih.gov |

| 3-tert-Butyl indazole | Alkyl bromide | NaH / THF | >99% N-1 | nih.gov |

| 7-Nitroindazole | Alkyl halide | NaH / THF | ≥96% N-2 | nih.gov |

| 7-Carboxylate indazole | Isobutyraldehyde | Reductive Amination | Unreactive | researchgate.net |

| 6-Bromoindazole | Isobutyraldehyde | Reductive Amination | N-1 selective (27% yield) | researchgate.net |

N-Arylation: N-arylation of indazoles typically requires metal-catalyzed cross-coupling reactions. Copper- and palladium-based catalytic systems are the most common and effective. nih.govorganic-chemistry.org Copper-catalyzed methods, often referred to as Ullmann-type couplings, are widely used. For example, the N-arylation of indazoles with aryl halides can be achieved using a catalyst system of copper(I) iodide (CuI) with a diamine ligand, such as (1R,2R)-cyclohexane-1,2-diamine, and a base like potassium phosphate (K3PO4) in a solvent like 1,4-dioxane. researchgate.net These conditions have been shown to be effective for the N-1 arylation of the indazole scaffold. researchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful route to N-aryl indazoles. organic-chemistry.org These reactions often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of aryl halides or triflates with the indazole nitrogen. organic-chemistry.org For the this compound scaffold, the iodine at the C-4 position could potentially compete in palladium-catalyzed reactions, necessitating careful optimization of reaction conditions to achieve selective N-arylation.

Interactive Table: N-Arylation of Indazole Derivatives

| Indazole Substrate | Arylating Agent | Catalyst / Ligand | Base / Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Aryl Halide | CuI / (1R,2R)-cyclohexane-1,2-diamine | K3PO4 / 1,4-Dioxane | High yield of N-1 arylated product | researchgate.net |

| 1H-Indazole | Arylboronic Acid | Cu2O | Base-free / Methanol | Good yield of N-arylated product | organic-chemistry.org |

| Indole-2-carboxylic acid | Aryl Halide | Cu2O | Not specified | Decarboxylative N-arylation | organic-chemistry.org |

| 1H-Indazole | Aryl Halide | Pd2(dba)3 / Bulky Phosphine Ligand | Not specified | N-arylation | organic-chemistry.org |

Protection and Deprotection Group Chemistry

In multi-step syntheses involving this compound, the protection of reactive functional groups is often a prerequisite for achieving the desired chemical transformations. The two key sites requiring protection are the carboxylic acid group at C-3 and the indazole ring nitrogens. jocpr.comlibretexts.org

Protection Strategy: The carboxylic acid is typically protected to prevent it from interfering with reactions targeting other parts of the molecule, such as N-alkylation or metal-catalyzed cross-couplings. A common strategy is the conversion of the carboxylic acid to an ester, such as a methyl or benzyl (B1604629) ester. jocpr.comlibretexts.org For example, treating 1H-indazole-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. jocpr.com

The indazole nitrogen is frequently protected with a tert-butoxycarbonyl (Boc) group. researchgate.netchim.it This group is stable under a variety of reaction conditions but can be removed under specific, often mild, conditions. The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate. The protection of the nitrogen is particularly important when performing reactions that are sensitive to the acidic N-H proton or to avoid side reactions at the nitrogen positions. chim.it

Deprotection Strategy: The removal of protecting groups must be accomplished without affecting other functionalities in the molecule.

Ester Cleavage: Methyl or other simple alkyl esters are typically cleaved by hydrolysis under acidic or basic conditions. libretexts.org

Boc Group Removal: The N-Boc group is classically removed under acidic conditions (e.g., with trifluoroacetic acid). However, alternative methods have been developed for more sensitive substrates. A novel method for the selective deprotection of N-Boc on pyrazoles and imidazoles utilizes sodium borohydride (NaBH4) in ethanol (B145695) at room temperature, which could potentially be applied to indazole systems. arkat-usa.org Another mild method involves the use of iodine as a catalyst for N-Boc deprotection, which can be performed under solvent-free conditions or in a solvent. researchgate.net In some synthetic routes, such as the Suzuki coupling of 3-iodo-N-Boc-indazole, the coupling and deprotection can occur in the same reaction vessel. researchgate.net

Interactive Table: Protection and Deprotection of Indazole Derivatives

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Methanol, H2SO4 (cat.) | Acid or base hydrolysis | jocpr.com |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol | Hydrogenolysis | libretexts.org |

| Indazole Nitrogen | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | TFA; NaBH4/EtOH; Iodine (cat.) | researchgate.netarkat-usa.orgresearchgate.net |

Exploration of Medicinal Chemistry and Biological Activities of 4 Iodo 1h Indazole 3 Carboxylic Acid Derivatives

Investigation of Specific Biological Targets and Signaling Pathways

The therapeutic effects of indazole derivatives are a result of their interaction with specific biological targets and modulation of key signaling pathways. nih.govnih.gov A significant amount of research has focused on identifying these targets to better understand the mechanism of action of these compounds and to guide the development of more potent and selective drugs. nih.govnih.gov

In the context of cancer, indazole derivatives have been shown to inhibit a variety of protein kinases that are crucial for tumor growth and survival. nih.govnih.gov These include:

Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been developed as FGFR inhibitors, which play a role in angiogenesis and cell proliferation. nih.govnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole-based compounds have shown potent inhibition of VEGFRs, which are key mediators of angiogenesis. nih.govnih.gov

Aurora Kinases: These are involved in cell cycle regulation, and their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis. tandfonline.comnih.gov

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and their inhibition is a promising strategy in cancer therapy. nih.gov

Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia, and indazole derivatives have been developed as Bcr-Abl inhibitors. nih.gov

Beyond kinases, other important targets for indazole derivatives in cancer include:

Indoleamine-2,3-dioxygenase 1 (IDO1): This enzyme is involved in immune evasion by tumors, and its inhibition can enhance the anti-tumor immune response. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1): This transcription factor is activated in hypoxic tumors and promotes their survival and angiogenesis. nih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation in tumors, and their inhibition can disrupt the tumor microenvironment. nih.gov

In the realm of inflammation, the primary targets of indazole derivatives include cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β . mdpi.comnih.govresearchgate.net By inhibiting these key mediators, indazole derivatives can effectively reduce the inflammatory response.

Enzyme Inhibition Studies (e.g., Kinases, IDO1, MAP Kinases)

Derivatives of the 4-iodo-1H-indazole-3-carboxylic acid scaffold have been identified as potent inhibitors of several key enzyme families, most notably kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: The indazole nucleus is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. mdpi.com Various derivatives have shown significant activity against different kinases:

Polo-like kinase 4 (PLK4): Based on bioisosteric scaffold modifications, certain indazole derivatives have emerged as single-digit nanomolar inhibitors of PLK4, a key regulator of centriole duplication. nih.gov

Pim Kinases: Systematic optimization of 1H-indazole derivatives has led to the discovery of potent pan-Pim kinase inhibitors. For instance, compound 82a demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3. Compound 106 was identified as a notable inhibitor with IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Tropomyosin Receptor Kinase (TRK): In the search for treatments for NTRK fusion cancers, novel indazole derivatives have been developed as potent type II TRK inhibitors, showing efficacy against acquired resistance mutations. nih.govresearchgate.net

Selected Indazole-Based Kinase Inhibitors and Their Activities

| Compound | Target Kinase(s) | IC50 Value(s) |

|---|---|---|

| 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM |

| 106 | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM |

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immunotherapy as it suppresses anti-tumor immune responses. nih.gov A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov

Compound 35 , a 4,6-substituted-1H-indazole derivative, showed potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov

This compound also exhibited significant TDO inhibition with an IC50 of 2.93 μM, highlighting its potential as a dual inhibitor. nih.gov

Docking models suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the enzyme, establishing it as a key pharmacophore for IDO1 inhibition. nih.gov

Inhibitory Activity of Compound 35

| Target | Assay Type | IC50 Value |

|---|---|---|

| IDO1 | Enzymatic | 0.74 µM |

| IDO1 | HeLa Cell-based | 1.37 µM |

| TDO | Enzymatic | 2.93 µM |

| TDO | A172 Cell-based | 7.54 µM |

Receptor Ligand Interactions (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors, CRAC Channels)

The versatility of the indazole scaffold extends to its interaction with various receptor systems.

Serotonin Receptors: Indazole-3-carboxylic acid has served as a starting point for developing ligands targeting serotonin receptors, which are implicated in psychiatric disorders. nih.govacs.org

A series of N-substituted-1H-indazole-3-carboxamides linked to a 4-phenylpiperazine unit were synthesized and evaluated for their affinity to dopamine (B1211576) D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov This work aimed to optimize multi-target ligands for the treatment of schizophrenia. nih.gov

Earlier research also identified tropanyl esters and amides of indazole-3-carboxylate as antagonists for the 5-HT3 receptor. acs.orgsigmaaldrich.com

Calcium-Release Activated Calcium (CRAC) Channels: The calcium-release activated calcium (CRAC) channel is crucial for immune cell function, and its aberrant activation is linked to numerous diseases. nih.gov Indazole-3-carboxamides have been discovered as a novel class of potent CRAC channel blockers. nih.gov

SAR studies identified 1-(2,4-dichlorobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide (12d) as a highly active inhibitor of calcium influx and mast cell stabilization, with sub-micromolar IC50 values. nih.govnih.govscinews.uz

These blockers effectively inhibit the release of pro-inflammatory mediators like β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells. nih.govscinews.uz Compound 12d was the most potent inhibitor of TNFα production in its series, with an IC50 of 0.28 µM. scinews.uz

Activity of Indazole-3-Carboxamide CRAC Channel Blockers

| Compound | Target/Effect | IC50 Value |

|---|---|---|

| 12d | Calcium Influx Inhibition | Sub-µM |

| 12d | TNFα Production Inhibition | 0.28 µM |

| 12a | TNFα Production Inhibition | Sub-µM |

| 12b | TNFα Production Inhibition | Sub-µM |

| 12e | TNFα Production Inhibition | Sub-µM |

Modulation of Cellular Pathways (e.g., mTOR signaling, oxidative stress)

Beyond direct enzyme or receptor interaction, indazole derivatives can modulate critical cellular signaling pathways.

mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some IDO1 inhibitors, a class to which indazole derivatives belong, have been shown to act downstream of the enzyme to stimulate the mTORC1 pathway. nih.gov This suggests a potential mechanism by which these compounds could exert their anticancer effects, independent of direct enzymatic inhibition. nih.gov

Oxidative Stress: Certain indazole derivatives have been found to influence cellular redox balance.

In a study of indazole derivatives as anti-cancer agents, compound 2f was observed to increase the levels of reactive oxygen species (ROS) in 4T1 breast cancer cells. nih.govrsc.orgresearchgate.net This elevation in ROS was linked to a decrease in the mitochondrial membrane potential and the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

SAR studies have been instrumental in optimizing the biological activity of this class of compounds, highlighting the importance of specific substitutions and their regiochemistry.

Impact of C-4 Iodination on Biological Activity

The substitution pattern on the benzene (B151609) portion of the indazole ring is critical for activity. Specifically, SAR analyses of IDO1 inhibitors have revealed that substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold play a crucial role in inhibitory potency. nih.govnih.gov The presence of a halogen, such as iodine at the C-4 position, is a key feature in the design of these potent derivatives, contributing significantly to their interaction with the target enzyme. nih.gov

Influence of C-3 Carboxylic Acid Modifications on Target Binding and Potency

The carboxylic acid group at the C-3 position is a versatile handle for chemical modification, and its conversion into amides or other functionalities is a cornerstone of the SAR for this scaffold.

The synthesis of numerous active compounds, including kinase inhibitors, CRAC channel blockers, and serotonin receptor ligands, begins with 1H-indazole-3-carboxylic acid. nih.govnih.govresearchgate.net

For CRAC channel blockers, converting the C-3 carboxylic acid into a specific N-aryl carboxamide was essential for achieving high potency. nih.govscinews.uz This modification is critical for orienting the molecule correctly within the binding site.

Similarly, for serotonin receptor ligands, the formation of an amide linkage at the C-3 position was the key synthetic step to connect the indazole core to the piperazine (B1678402) moiety required for receptor affinity. nih.gov

Regiochemical Importance of Substituents on the Indazole Biological Profile

The precise placement of substituents on the indazole ring can have a dramatic impact on biological activity, a concept clearly illustrated by studies on CRAC channel blockers.

A striking SAR finding was that the regiochemistry of the amide linker at the C-3 position is an absolute requirement for CRAC channel inhibition. nih.govnih.gov

Derivatives with an indazole-3-carboxamide structure (-CO-NH-Ar) were potent inhibitors. For example, compound 12d actively blocks calcium influx with a sub-µM IC50. nih.govnih.gov

In stark contrast, the "reverse" amide isomer, an indazole-3-amide (-NH-CO-Ar) like compound 9c , was completely inactive in the calcium influx assay, even at concentrations up to 100 µM. nih.govnih.gov

This unprecedented requirement for a specific amide regiochemistry is unique to the indazole class of CRAC channel blockers and underscores the critical importance of directional interactions for target binding and potency. nih.govnih.gov

Computational Chemistry and Molecular Modeling for 4 Iodo 1h Indazole 3 Carboxylic Acid Systems

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the 4-Iodo-1H-indazole-3-carboxylic acid scaffold, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are crucial for identifying the key structural features that govern its activity.

In a typical QSAR study involving indazole derivatives, a series of analogues would be synthesized and their biological activities measured. nih.gov These activities (often expressed as pIC50 values) are then correlated with various molecular descriptors calculated for each compound. nih.govnih.gov For this compound, these descriptors would include:

Electronic Descriptors: The iodine atom at the 4-position significantly influences the electron distribution of the indazole ring. Its electronegativity and polarizability would be critical parameters.

Steric Descriptors: The size of the iodine atom (van der Waals radius) would be a key steric descriptor, influencing how the molecule fits into a target's binding site.

Hydrophobic Descriptors: The lipophilicity (LogP) of the molecule is affected by the iodo-substituent, which in turn governs its solubility and membrane permeability.

A resulting QSAR model, often a mathematical equation, can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For a series of active indazole compounds, a common pharmacophore might include a hydrogen bond donor (the N-H of the indazole), a hydrogen bond acceptor (the carboxylic acid), and an aromatic ring feature. rsc.orgnih.gov The iodine atom could be defined as a hydrophobic feature or potentially as a halogen bond donor, a specific type of non-covalent interaction gaining recognition in drug design.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a biological target (like an enzyme or receptor) is available, structure-based drug design (SBDD) offers a more direct approach to designing potent and selective inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this process involves placing the molecule into the active site of a target protein in various conformations and scoring the resulting poses based on their binding affinity. researchgate.net

Studies on similar indazole-3-carboxamide derivatives have shown that the indazole core can form key interactions within a protein's active site. researchgate.net For instance:

The carboxylic acid group can form strong hydrogen bonds or ionic interactions with positively charged amino acid residues like Arginine or Lysine.

The indazole ring system can engage in π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan.

The N-H group of the indazole can act as a hydrogen bond donor.

The 4-iodo substituent plays a unique role. Its steric bulk can influence the molecule's orientation, while its ability to form halogen bonds with electron-rich atoms (like oxygen in a carbonyl group of the protein backbone) can significantly enhance binding affinity and selectivity. Docking simulations can precisely model these interactions and provide a binding energy score, as shown in the hypothetical table below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type with 4-Iodo Group |

| Protein Kinase A | -8.5 | Lys72, Glu170, Phe239 | Halogen Bond with backbone Carbonyl |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrophobic Interaction |

| HIF-1α | -9.1 | Val12, Leu56, Tyr98 | Halogen Bond, Hydrophobic Interaction |

This table contains hypothetical data for illustrative purposes.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. ajchem-a.com An MD simulation calculates the forces between atoms and their subsequent movements, providing insights into the stability and flexibility of the complex. nih.govnih.gov

For a complex of this compound with a target protein, an MD simulation (typically run for nanoseconds to microseconds) can reveal:

Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, one can assess whether the ligand remains stably bound in the predicted docking pose. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects.

Role of Water Molecules: MD simulations explicitly include water molecules, which can play a crucial role in mediating ligand-protein interactions through water-bridged hydrogen bonds.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT can be used to compute several key parameters. nih.gov

Optimized Geometry: DFT calculations determine the most stable three-dimensional structure of the molecule, predicting bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. japtronline.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). This is invaluable for predicting how the molecule will interact with its biological target. japtronline.com For this compound, the oxygen atoms of the carboxylic acid would show a strong negative potential, while the hydrogen on the indazole nitrogen would show a positive potential.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

This table contains representative data for illustrative purposes.

In Silico Prediction of Pharmacological Profiles

Before significant resources are invested in synthesizing and testing a compound, its potential pharmacological profile, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity, can be predicted using a variety of computational models. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. nih.govdovepress.com

For this compound, a typical in silico ADME profile would assess compliance with guidelines like Lipinski's Rule of Five, which predicts drug-likeness.

| ADME/Toxicity Parameter | Predicted Value/Outcome | Implication for Drug Development |

| Lipinski's Rule of Five | ||

| Molecular Weight | 288.04 g/mol | Compliant (< 500) |

| LogP (Lipophilicity) | 2.9 | Compliant (< 5) |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Other Pharmacokinetic Properties | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause CNS side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Toxicity Prediction | ||

| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being carcinogenic. |

This table contains predicted data based on the structure and is for illustrative purposes.

These computational predictions provide a comprehensive, multi-faceted view of this compound, guiding its potential development as a therapeutic agent by forecasting its behavior from molecular interactions to its fate within an organism.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of 4 Iodo 1h Indazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-Iodo-1H-indazole-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the indazole ring and the carboxylic acid group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the iodine atom and the carboxylic acid group, as well as the inherent electronic structure of the indazole ring system. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by its disappearance upon D₂O exchange. libretexts.org The protons on the benzene (B151609) portion of the indazole ring will appear in the aromatic region, and their specific shifts and coupling patterns are dictated by their relative positions to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | Broad, >10 | - |

| COOH | Broad, >10 | 160-185 |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| C-I | - | ~90-100 |

| Other Aromatic C | - | 110 - 150 |

Note: These are general predicted ranges and the actual values can vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons on the benzene ring, aiding in their specific assignment. acgpubs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals of the protonated carbons in the indazole ring. thieme-connect.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY can be used to confirm the spatial relationship between substituents and adjacent protons on the ring, which can be particularly useful in confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. pnnl.gov This is a critical step in confirming the identity of the compound. For this molecule (C₈H₅IN₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure. researchgate.net Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentations would also involve the indazole ring, potentially including the loss of I, N₂, or other small neutral molecules. The analysis of these fragmentation pathways provides robust confirmation of the proposed structure.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-I]⁺ | Loss of the iodine atom |

| Further fragments | Resulting from the cleavage of the indazole ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, IR and Raman spectra would provide clear evidence for the key functional groups:

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad and strong absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com

N-H Stretch: The N-H stretch of the indazole ring is expected in the region of 3400-3100 cm⁻¹.

C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band in the IR spectrum, typically around 1700-1725 cm⁻¹. spectroscopyonline.com

C=C and C=N Stretches: The aromatic C=C and C=N stretching vibrations of the indazole ring will appear in the 1600-1450 cm⁻¹ region.

C-I Stretch: The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad, strong) | Weak |

| Indazole | N-H Stretch | 3400-3100 (medium) | Medium |

| Carboxylic Acid | C=O Stretch | 1725-1700 (strong) | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 (variable) | Strong |

| Indazole Ring | C=N Stretch | 1600-1450 (variable) | Strong |

| Iodo-Substituent | C-I Stretch | 600-500 (medium) | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and crystal packing interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the analysis of structurally related compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid, can provide valuable insights into the expected structural features. For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal system. nih.govchemrevlett.com In its crystal lattice, molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups. nih.govchemrevlett.com

The determination of the crystal structure of this compound would involve growing a suitable single crystal, which can be a challenging step. Once a crystal is obtained, it would be mounted on a diffractometer and subjected to X-ray radiation. The analysis of the diffraction data would yield key crystallographic parameters.

Illustrative Data Table for a Related Indazole Compound:

The following table presents the crystallographic data for a related compound, 1-Methyl-1H-indazole-3-carboxylic acid, to illustrate the type of information obtained from an X-ray crystallography study. nih.govchemrevlett.com

| Parameter | Value (for 1-Methyl-1H-indazole-3-carboxylic acid) |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.5470(15) Åb = 14.873(3) Åc = 14.924(3) Åβ = 93.10(3)° |

| Volume (V) | 1672.7(6) ų |

| Molecules per Unit Cell (Z) | 8 |

| Temperature | 293(2) K |

| Radiation Type | Mo Kα |

This table is for illustrative purposes and shows data for a structurally related compound due to the absence of published crystallographic data for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for separating, identifying, and quantifying components in a mixture. ajol.infoamazonaws.commdpi.com These methods are widely used in the pharmaceutical industry for determining the purity of drug substances and identifying any impurities. mdpi.com UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com

The development of an HPLC or UPLC method for this compound would involve optimizing several parameters to achieve a good separation of the main compound from any potential process-related impurities or degradation products. Key parameters include the choice of the stationary phase (column), the composition of the mobile phase (solvents), the flow rate, and the detection wavelength.

While a specific, validated HPLC or UPLC method for this compound is not detailed in the available literature, methods for other indazole derivatives provide a framework for its analysis. jocpr.comnih.gov For purity analysis, a reversed-phase column (such as a C18 or C8) would likely be employed, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chemrevlett.compensoft.net A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with different polarities. pensoft.net

Illustrative Data Table of HPLC/UPLC Method Parameters:

The following table outlines typical parameters that would be defined in a validated HPLC or UPLC method for the analysis of a substituted indazole carboxylic acid, based on common practices in the field.

| Parameter | Typical Conditions for HPLC/UPLC Analysis |

| Instrumentation | HPLC or UPLC system with a UV or Diode Array Detector (DAD) |

| Column | Reversed-phase C18 or C8, e.g., 2.1 x 50 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water or an appropriate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2 - 0.6 mL/min (for UPLC) or 0.8 - 1.5 mL/min (for HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | Determined by the UV spectrum of the compound (e.g., 210-350 nm) |

| Injection Volume | 1 - 5 µL |

This table presents a generalized set of parameters for illustrative purposes, as a specific validated method for this compound is not publicly documented.

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. amazonaws.com This rigorous validation is crucial for its application in quality control to ensure that this compound meets the required purity specifications.

Intellectual Property Landscape and Patent Analysis Pertaining to Indazole Derivatives

Analysis of Patented Indazole-Based Chemical Entities and their Therapeutic Claims

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous patented therapeutic agents. google.com A review of patent literature reveals that these compounds are most frequently claimed for their utility in oncology, inflammatory diseases, and neurological disorders. nih.govresearchgate.net The therapeutic claims are typically tied to the modulation of specific biological targets, most notably protein kinases. jocpr.com

Many patents for indazole derivatives claim their use as inhibitors of various kinases, which are crucial in cell signaling pathways that, when dysregulated, can lead to diseases like cancer. jocpr.com For instance, Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is patented for the treatment of advanced renal cell carcinoma. jocpr.comgoogle.com Similarly, Pazopanib is another kinase inhibitor with a broad patent portfolio covering its use in renal cell carcinoma and soft tissue sarcoma. google.comnih.gov

Beyond cancer, indazole derivatives have been patented for a range of other applications. Granisetron is a well-established 5-HT3 receptor antagonist, with patents covering its use as an antiemetic to manage nausea and vomiting, particularly in the context of chemotherapy. google.comgoogle.com Other patents describe the use of indazole derivatives for their anti-inflammatory properties, such as in the case of Benzydamine. google.com More recent patent filings have explored their potential as cannabinoid (CB1) receptor agonists for pain management and as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) for applications in diabetes and oncology. google.compatsnap.com

A novel compound such as 4-Iodo-1H-indazole-3-carboxylic acid would likely be patented with claims directed towards a specific method of treatment (e.g., "A method of treating non-small cell lung cancer in a subject, comprising administering a therapeutically effective amount of this compound"). The scope of such patents would be supported by preclinical data demonstrating efficacy in relevant models.

Table 1: Patented Indazole-Based Chemical Entities and Therapeutic Claims

| Patented Compound | Key Biological Target/Mechanism | Primary Therapeutic Claims in Patents |

| Axitinib | VEGFR 1, 2, 3 Kinase Inhibitor | Treatment of advanced renal cell carcinoma. jocpr.comgoogle.com |

| Pazopanib | Multi-targeted Tyrosine Kinase Inhibitor | Treatment of renal cell carcinoma and soft tissue sarcoma. google.comnih.gov |

| Granisetron | Serotonin (B10506) 5-HT3 Receptor Antagonist | Prevention of chemotherapy-induced nausea and vomiting. google.comgoogle.com |

| Benzydamine | Anti-inflammatory Agent | Symptomatic relief of pain and inflammation. google.com |

| Entrectinib | TRK, ROS1, ALK Kinase Inhibitor | Treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. google.com |

| Gamendazole | Antispermatogenic Agent | Male contraception. researchgate.net |

| Lonidamine | Hexokinase Inhibitor / Mitochondrial Function | Anticancer agent, often in combination therapy. nih.gov |

| Indazole Derivatives (General) | Cannabinoid (CB1) Receptor Agonists | Treatment of pain, rheumatoid arthritis, and osteoarthritis. patsnap.com |

Innovation in Synthetic Routes for Patentable Indazole Derivatives

The patentability of a chemical compound is not limited to its therapeutic use; novel and inventive synthetic methods are also a significant area of intellectual property. For indazole derivatives, innovation in synthesis often focuses on improving yield, reducing the number of steps, enhancing safety (e.g., avoiding explosive intermediates), and achieving high regioselectivity, which are crucial for scalable manufacturing. google.com

One patented approach for preparing 1H-indazole-3-carboxylic acid derivatives involves a one-step process starting from a substituted aniline, which generates a diazo salt in situ. nih.gov This method is advantageous as it avoids the need for a pre-acetylation step and high-temperature reactions, offering a more efficient route compared to older, multi-step syntheses. nih.gov

Another patented innovation describes a diazonium-free route to indazole-3-carboxylic acid, which is noted for being safer and more easily scalable. google.com This three-step process begins with commercially available phenylhydrazine (B124118) and benzaldehyde (B42025), proceeding through a benzaldehyde phenylhydrazone intermediate. google.com Such routes are highly valuable as they address significant safety and scalability concerns associated with traditional methods that use diazonium intermediates.

For a specific molecule like this compound, a patent could be granted for a synthetic process that, for example, allows for the regioselective iodination at the 4-position of the indazole ring under mild and high-yielding conditions. The novelty could lie in the choice of iodinating agent, catalyst, or reaction conditions that overcome challenges posed by the electronic properties of the indazole-3-carboxylic acid scaffold. For instance, a patent for the synthesis of 6-iodo-1H-indazole, a key intermediate for Axitinib, highlights a method involving the replacement of a bromine atom using an iodinating agent and a catalyst system. A similar novel strategy for the 4-iodo analogue would be a strong candidate for patent protection.

Proprietary Biological Activities and Novel Therapeutic Indications

Discovering a novel biological activity or a new therapeutic use for a known class of compounds is a well-established path to obtaining strong patent protection. For indazole derivatives, the IP landscape is rich with examples of proprietary biological activities. While the primary focus has been on kinase inhibition for cancer, patents have been granted for a wide array of other activities. researchgate.net

For example, patents have been issued for indazole derivatives that function as cannabinoid receptor (CB1) agonists, representing a distinct therapeutic area (pain and inflammatory disorders) from the more common anticancer applications. patsnap.com These patents claim the compounds themselves and their use in treating CB1-mediated disorders. Another area of proprietary research involves the development of indazole derivatives as inhibitors of bacterial DNA Gyrase B, targeting bacterial infections, which represents a move into the anti-infective space.

Furthermore, some patents claim the use of indazole derivatives for treating neurodegenerative disorders by targeting enzymes like leucine-rich repeat kinase 2 (LRRK2). jocpr.com The discovery that an indazole derivative, such as this compound, possesses a highly selective and potent inhibitory activity against a novel, clinically relevant biological target would be a cornerstone for a robust patent application. The claims would not only cover the compound but also its use in treating any diseases associated with the newly identified target, thereby creating a new, proprietary therapeutic niche.

Freedom-to-Operate Analysis and Patentability Assessments for Novel Derivatives

Before committing significant resources to the development of a new drug candidate like this compound, a thorough Freedom-to-Operate (FTO) analysis is essential. An FTO analysis aims to determine whether the commercialization of a product, including its synthesis and use, would infringe on the valid patent rights of third parties. patsnap.com This process begins with a comprehensive search of issued and pending patents in all jurisdictions where the product will be manufactured or sold.

For a novel indazole derivative, the FTO analysis would scrutinize several types of patents:

Broad Genus Patents: These patents claim a large family of compounds defined by a general structure (a Markush structure) that might encompass the novel derivative.

Method of Use Patents: These patents claim the use of any compound within a certain class for treating a specific disease. For example, a broad patent might claim "the use of a substituted indazole for treating cancer via kinase inhibition."

Process Patents: These patents cover specific synthetic methods. The planned manufacturing process for the new derivative must not infringe on any patented synthetic routes.

If the FTO analysis identifies blocking patents, the company must devise a strategy, which could include licensing the technology, acquiring the patent, or "designing around" the patent by modifying the compound or its use to fall outside the patent's claims.

Parallel to the FTO analysis is the patentability assessment , which evaluates whether a new invention meets the legal requirements for obtaining a patent. The key criteria are:

Novelty: The invention must not have been previously disclosed to the public. For this compound, while the structure itself may be known, a novel therapeutic use or a novel method of synthesis could still be patented.

Inventive Step (Non-Obviousness): The invention must not be obvious to a person skilled in the relevant technical field. For a new derivative, this might be demonstrated by showing an unexpected or superior property (e.g., significantly higher potency, better selectivity, improved safety profile) compared to structurally similar compounds in the prior art.

Industrial Applicability (Utility): The invention must have a practical use. For a pharmaceutical patent, this is typically demonstrated through data showing a specific biological activity or therapeutic effect.

For this compound, a successful patentability assessment would depend on demonstrating that its properties or its method of synthesis are novel and non-obvious compared to existing indazole derivatives.

Future Research Directions and Translational Perspectives for 4 Iodo 1h Indazole 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of 4-Iodo-1H-indazole-3-carboxylic acid and its derivatives from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and environmentally benign synthetic routes. Current methods for synthesizing the indazole core often rely on transition-metal catalysts and can involve multiple steps with harsh conditions. benthamdirect.comresearchgate.net Future research should focus on green chemistry principles to improve sustainability.

Key areas for development include:

Catalyst Innovation: Exploring novel catalyst systems, such as those based on earth-abundant metals or even metal-free carbocatalysts like sulfonic acid-functionalized reduced graphene oxide, could lead to more sustainable processes. nih.gov Recent reviews highlight the progress in catalyst-based approaches, including acid-base and transition-metal catalysts, which have enhanced the efficiency and selectivity of indazole synthesis. benthamdirect.comresearchgate.net

Process Intensification: The use of technologies like microwave irradiation and ultrasound has shown promise in accelerating reaction times and improving yields for the synthesis of indazole derivatives. caribjscitech.com These methods offer a greener alternative to conventional heating.

| Methodology | Advantages | Challenges | Future Direction |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established and understood. | Often requires harsh conditions, multiple purification steps, and generates significant waste. | Phasing out in favor of more efficient methods. |

| Transition-Metal Catalysis | High efficiency and selectivity. benthamdirect.com | Cost and toxicity of precious metals (e.g., Palladium, Rhodium). nih.gov | Development of catalysts based on abundant, less toxic metals. |

| Green Chemistry Approaches (e.g., Microwave, Ultrasound) | Reduced reaction times, lower energy consumption, often higher yields. caribjscitech.com | Scalability can be a concern for some techniques. | Optimization for large-scale industrial production. |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, and simplified procedures. caribjscitech.comgoogle.com | Requires careful optimization of reaction conditions to avoid side products. | Design of new one-pot strategies for complex indazole derivatives. |

Discovery of Novel Biological Targets and Therapeutic Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. jocpr.com Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov For this compound, the presence of the iodine atom at the 4-position and the carboxylic acid at the 3-position provides unique opportunities for discovering novel therapeutic applications.

Future research in this area should focus on:

Oncology: Indazole derivatives are key components in several approved anticancer drugs that inhibit protein kinases. rsc.orgmdpi.comnih.gov The potential of this compound derivatives as inhibitors of kinases like VEGFR-2, Aurora kinases, and FGFR should be systematically explored. nih.govnih.govnih.govnih.gov

Immunology and Inflammation: The indazole nucleus is found in anti-inflammatory drugs like Benzydamine. mdpi.com Recent research has also identified indazole derivatives as inhibitors of targets like indoleamine-2,3-dioxygenase1 (IDO1) and RORγt, which are relevant in immunology and autoimmune diseases. nih.govnih.gov

Infectious Diseases: The potential of indazole derivatives extends to antimicrobial and antileishmanial applications, opening avenues for the development of new treatments for infectious diseases. jocpr.comnih.gov

Neurological Disorders: Given that some indazole derivatives have been investigated for neurological disorders, exploring the potential of this compound in this area is a logical next step. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Scaffolds

The vast chemical space of possible indazole derivatives makes traditional discovery methods time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. nih.govmdpi.com

Key applications of AI and ML for the indazole scaffold include:

Virtual Screening and de Novo Design: AI algorithms can screen massive virtual libraries of this compound derivatives to identify promising hit compounds. researchgate.netmdpi.com Generative AI models can even design novel molecules with desired therapeutic profiles from scratch. elsevier.com

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov AI and ML models can predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success. nih.govtechnologynetworks.comcbirt.net Platforms like ADMET-AI are becoming valuable tools for large-scale evaluation of chemical libraries. cbirt.net

Target Identification and Validation: AI can analyze complex biological data to identify and validate new protein targets for indazole-based drugs. nih.govnih.gov This includes predicting drug-target interactions and understanding the polypharmacology of these compounds. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual High-Throughput Screening | Rapidly screen millions of virtual derivatives against a biological target. researchgate.net | Accelerated identification of lead compounds with desired activity. |

| Generative Models for De Novo Design | Design novel indazole structures with optimized properties. elsevier.com | Creation of patentable and highly effective new chemical entities. |

| ADMET Property Prediction | Predict pharmacokinetic and toxicity profiles early in the discovery process. nih.govcbirt.net | Reduced attrition rates in later stages of drug development. |

| Protein Structure Prediction | Generate 3D structures of target proteins for structure-based design. nih.govnih.gov | Facilitates the design of highly selective and potent inhibitors. |

Exploration of Structure-Based Design to Enhance Potency and Selectivity

Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds. By understanding the three-dimensional structure of a drug target, researchers can design molecules that bind with high affinity and selectivity. The indazole scaffold has proven amenable to SBDD, with successful examples in the development of kinase inhibitors. nih.govmdpi.com

Future SBDD efforts for this compound should involve:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of this compound and its derivatives in complex with their biological targets will provide invaluable insights for rational design.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, guiding the synthesis of improved analogs. biotech-asia.org The iodine atom at the 4-position can be a key interaction point to exploit for enhancing selectivity.

Fragment-Based and Knowledge-Based Design: These approaches can be used to identify novel fragments that bind to the target and to leverage existing knowledge of inhibitor binding to design more potent compounds. nih.gov

Advanced Preclinical Research and Mechanistic Studies

Before any derivative of this compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation. This includes detailed studies on its efficacy, safety, and mechanism of action.

Key areas for future preclinical research include:

In Vivo Efficacy Models: Testing the most promising derivatives in relevant animal models of disease is crucial to demonstrate their therapeutic potential.

Pharmacokinetics and Toxicology: Comprehensive studies are needed to understand the ADMET profile of these compounds in vivo. Toxicological studies on related indazole-3-carboxylic acids have been performed and can guide this research. caribjscitech.com

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which these compounds exert their biological effects is essential. This may involve identifying direct binding partners, downstream signaling pathways, and potential off-target effects. For example, 1H-Indazole-3-carboxylic acid has been shown to inhibit protein synthesis and cellular glycolysis. biosynth.com

Biomarker Development: Identifying biomarkers that can predict patient response or monitor treatment efficacy would be highly valuable for future clinical development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Iodo-1H-indazole-3-carboxylic acid while minimizing by-product formation?

- Methodological Answer : Utilize regioselective iodination strategies, such as electrophilic substitution at the indazole C4 position, and monitor reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of iodine sources). For example, refluxing in acetic acid with iodine and a catalytic oxidizing agent (e.g., HIO₃) can improve yield . Purification via recrystallization from DMF/acetic acid mixtures reduces impurities .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for indazole protons and ¹³C NMR for carboxylic acid resonance).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for iodine (m/z 127).

- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Pre-dissolve the compound in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM stock concentrations. For aqueous buffers, use co-solvents like ethanol (<5% v/v) to maintain solubility without denaturing proteins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., cell lines, IC₅₀ protocols).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., at N1 or C6 positions) to isolate electronic/steric effects .

- Orthogonal validation : Confirm activity via biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) endpoints .

Q. How can computational modeling guide the design of this compound as a kinase inhibitor?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding poses within ATP pockets (e.g., targeting Aurora kinases).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanical (QM) Calculations : Evaluate charge distribution at the iodine atom for halogen-bonding potential .

Q. What experimental controls are essential when studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Positive controls : Use verapamil or propranolol to validate CYP450 activity.

- Negative controls : Include heat-inactivated microsomes to rule out non-enzymatic degradation.

- Internal standards : Deuterated analogs (e.g., D₃-4-Iodo-1H-indazole-3-carboxylic acid) for LC-MS/MS quantification .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document batch-to-batch variability in iodine substitution using HPLC retention times .

- Ethical Compliance : Follow institutional guidelines for handling iodinated compounds (e.g., waste disposal protocols) .

- Data Transparency : Use platforms like PubChem to deposit raw spectral data (e.g., NMR, HRMS) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.